Chloromethyl chloroformate

Catalog No.
S1523571
CAS No.
22128-62-7
M.F
C2H2Cl2O2
M. Wt
128.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl chloroformate

CAS Number

22128-62-7

Product Name

Chloromethyl chloroformate

IUPAC Name

chloromethyl carbonochloridate

Molecular Formula

C2H2Cl2O2

Molecular Weight

128.94 g/mol

InChI

InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2

InChI Key

JYWJULGYGOLCGW-UHFFFAOYSA-N

SMILES

C(OC(=O)Cl)Cl

Synonyms

Chloro-formic acid Chloromethyl Ester; Chloromethoxycarbonyl Chloride; Chloromethyl Carbonochloridate; Chloromethyl Chlorocarbonate; Chloromethyl Chloroformate

Canonical SMILES

C(OC(=O)Cl)Cl

The exact mass of the compound Chloromethyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chloromethyl chloroformate (CMCF, CAS 22128-62-7) is a bifunctional aliphatic organochlorine reagent utilized in pharmaceutical manufacturing and advanced organic synthesis. Structurally, it features two distinct electrophilic centers: a highly reactive chloroformate carbonyl carbon and an alpha-chloromethyl carbon. In industrial workflows, nucleophiles such as alcohols or amines preferentially attack the carbonyl carbon via nucleophilic acyl substitution, forming stable chloromethyl carbonates or carbamates. This chemoselectivity leaves the chloromethyl group intact for subsequent SN2 displacement, making CMCF a necessary precursor for synthesizing acyloxyalkyl prodrugs and cleavable linkers [1]. Unlike symmetric reagents or simple alkyl chloroformates, CMCF provides a precise, sequential two-step conjugation pathway required for complex drug formulation [2].

Substituting chloromethyl chloroformate with generic alternatives disrupts synthetic workflows and alters final product performance. If a buyer opts for simple aliphatic substitutes like methyl chloroformate, the resulting carbonates lack the secondary alpha-chloro reactive site, rendering downstream conjugation to active pharmaceutical ingredients (APIs) impossible [1]. Conversely, utilizing symmetric reagents like phosgene leads to uncontrolled di-substitution and symmetric carbonate byproducts, reducing yield. Furthermore, substituting with the closely related 1-chloroethyl chloroformate (ACE-Cl) introduces an alpha-methyl group; this steric bulk alters both the SN2 displacement kinetics during synthesis and the enzymatic hydrolysis rate of the final prodrug, while shifting the physiological cleavage byproduct from formaldehyde to acetaldehyde[2].

Bifunctional Chemoselectivity and Linker Retention

CMCF offers a chemoselective reaction profile where nucleophilic attack occurs almost exclusively at the carbonyl carbon. In the synthesis of prodrug intermediates, reacting CMCF with p-nitrophenol yields 1-(chloromethyl)-p-nitrophenyl carbonate at an 84% yield, fully retaining the chloromethyl group for subsequent reactions [1]. In contrast, using a baseline monofunctional reagent like methyl chloroformate yields a terminal methyl carbonate, completely eliminating the possibility of a secondary SN2 conjugation.

Evidence DimensionRetention of secondary reactive site for API conjugation
Target Compound DataCMCF retains 100% of its alpha-chloro sites after initial carbonyl substitution (84% intermediate yield)
Comparator Or BaselineMethyl chloroformate (0% retention of secondary reactive sites)
Quantified DifferenceAbsolute preservation of bifunctionality vs. complete loss of downstream conjugation capacity
ConditionsNucleophilic acyl substitution with p-nitrophenol in the presence of N-methylmorpholine (NMM)

Buyers must select CMCF over methyl chloroformate when building complex molecules like acyloxyalkyl prodrugs that require a secondary attachment point.

Alpha-Halide Activation for Mild-Condition SN2 Displacement

The chloromethyl group in CMCF-derived intermediates is an alpha-chloroether system, which is activated toward SN2 nucleophilic displacement due to the adjacent oxygen atom stabilizing the transition state. This allows for rapid halogen exchange; for instance, converting the chloride to an iodide using NaI proceeds in 94% yield under mild conditions [1]. If a buyer were to use 2-chloroethyl chloroformate, the resulting beta-chloro system lacks this resonance stabilization, requiring significantly harsher thermal conditions to achieve substitution[2].

Evidence DimensionHalogen exchange / SN2 substitution yield under mild conditions
Target Compound DataCMCF derivatives achieve 94% yield in NaI halogen exchange at mild temperatures
Comparator Or Baseline2-Chloroethyl chloroformate derivatives (require forcing thermal conditions due to unactivated beta-chloro sterics)
Quantified DifferenceNear-quantitative (>90%) substitution at mild temperatures for CMCF vs. high thermal degradation risk for beta-chloro analogs
ConditionsHalogen exchange with Sodium Iodide (NaI) in standard organic solvents

CMCF allows for the late-stage conjugation of thermally sensitive pharmaceutical compounds without inducing degradation.

Steric Control and Cleavage Byproduct Profiling in Prodrugs

The choice between chloromethyl chloroformate and 1-chloroethyl chloroformate (ACE-Cl) dictates the steric environment of the resulting prodrug linker and its degradation byproducts. CMCF generates an unhindered chloromethyl linker that, upon enzymatic hydrolysis, releases exactly one equivalent of formaldehyde [1]. ACE-Cl introduces an alpha-methyl group, adding steric bulk that alters esterase binding kinetics and results in the release of acetaldehyde (a 14 Da mass difference in the leaving group) [2].

Evidence DimensionLinker steric bulk and hydrolytic leaving group
Target Compound DataCMCF yields an unhindered linker releasing formaldehyde (HCHO, 30 Da)
Comparator Or Baseline1-Chloroethyl chloroformate yields an alpha-methyl hindered linker releasing acetaldehyde (CH3CHO, 44 Da)
Quantified Difference14 Da mass difference in the aldehyde byproduct, with distinct steric profiles governing in vivo cleavage rates
Conditionsin vivo enzymatic hydrolysis of the acyloxyalkyl promoiety

Procurement of CMCF over ACE-Cl is required when formulation scientists need an unhindered cleavage site or must specifically avoid acetaldehyde generation in the drug's metabolic pathway.

Synthesis of Acyloxyalkyl Prodrugs for Oral Bioavailability Enhancement

CMCF is utilized for synthesizing acyloxyalkyl promoieties. Its bifunctional nature allows the chloroformate to attach to a carrier, while the activated chloromethyl group undergoes mild SN2 displacement with the carboxylic acid or amine of a polar API. This masks the API's polarity, enhancing intestinal absorption before being cleaved by intracellular esterases [1].

Chemoselective N-Alkylation and Protecting Group Chemistry

In complex alkaloid or peptide synthesis, CMCF is procured to form chloromethyl carbamates. Unlike standard methyl carbamates, the chloromethyl group can be selectively activated or cleaved under specific orthogonal conditions, providing synthetic chemists with a manipulable protecting group that survives standard peptide coupling .

Assembly of Cleavable Fluorescent Probes and Diagnostics

For intracellular imaging assays, CMCF links fluorophores to recognition moieties via an esterase-sensitive carbonate bond. The unhindered nature of the chloromethyl-derived linker ensures predictable cleavage within the target cellular environment, releasing the active fluorophore without the steric delay associated with alpha-substituted chloroformate linkers[1].

Physical Description

Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

XLogP3

1.9

Boiling Point

107.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (97.92%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

22128-62-7

Wikipedia

Chloromethyl chloroformate

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Dates

Last modified: 08-15-2023

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